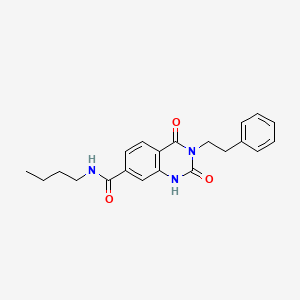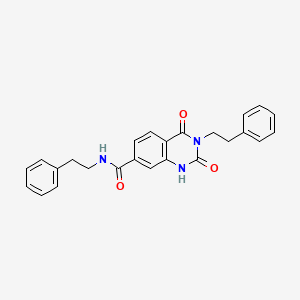
N-butyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide (NBPT) is a synthetic compound with a wide range of applications in scientific research. It is a member of the quinazoline family of compounds and has unique properties that make it a valuable tool for biochemical and physiological studies. NBPT has been used for a variety of purposes, including as an inhibitor of protein kinases, as a substrate for enzyme assays, and as a fluorescent probe for imaging.
科学的研究の応用
N-butyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide has been used in a variety of scientific research applications. It has been used as an inhibitor of protein kinases, including c-Src, EGFR, and PI3K, and has been shown to be effective in blocking the activity of these enzymes. N-butyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide has also been used as a substrate for enzyme assays, as it is able to detect the activity of enzymes such as caspase-3 and caspase-7. In addition, N-butyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide has been used as a fluorescent probe for imaging, as it is able to detect the presence of proteins in cells.
作用機序
Target of Action
AKOS001752293, also known as F6548-1044 or N-butyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide, is a novel, once-daily, oral Hypoxia-Inducible Factor Prolyl-Hydroxylase Inhibitor (HIF-PHI) . Its primary target is the Hypoxia-Inducible Factor (HIF), a transcription factor that regulates the expression of genes involved with red blood cell (RBC) production in response to changes in oxygen levels .
Biochemical Pathways
The stabilization of HIF leads to an increase in the production of erythropoietin (EPO), a hormone that stimulates the production of red blood cells in the bone marrow . This process enhances iron mobilization, which is crucial for hemoglobin synthesis and red blood cell production .
Pharmacokinetics
It’s worth noting that the compound is orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The action of AKOS001752293 leads to a dose-dependent increase in hemoglobin levels . This is due to the increased production of red blood cells stimulated by the elevated levels of EPO. The compound has also been shown to improve iron mobilization, potentially reducing the need for iron supplementation .
実験室実験の利点と制限
N-butyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide has a number of advantages for use in laboratory experiments. It is a relatively stable compound, and it is easy to synthesize and purify. In addition, it is a relatively small compound, so it can be easily transported and stored. Finally, it is a relatively inexpensive compound, so it is cost-effective for use in laboratory experiments.
However, there are also some limitations to using N-butyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide in laboratory experiments. It has a relatively short half-life, so it may need to be synthesized and used quickly. In addition, it is not very soluble in water, so it may need to be dissolved in an organic solvent before use. Finally, it is not very stable in the presence of light or oxygen, so it must be handled carefully.
将来の方向性
The potential applications of N-butyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide are vast, and there are many directions that future research could take. One potential area of research is to further explore its anti-cancer effects. Another potential area of research is to explore its potential as a therapeutic agent, as it has already been shown to have anti-inflammatory effects. Finally, further research could be done to explore the potential of N-butyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide as an imaging agent, as it has already been shown to be effective as a fluorescent probe.
合成法
N-butyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is synthesized via a multi-step process that involves the condensation reaction of 2-phenylethyl amine and ethyl 2,4-dioxo-3-butanoate. The reaction is carried out at a temperature of approximately 80°C in an inert atmosphere. The reaction is then followed by a series of purification steps to obtain the desired compound.
特性
IUPAC Name |
N-butyl-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-2-3-12-22-19(25)16-9-10-17-18(14-16)23-21(27)24(20(17)26)13-11-15-7-5-4-6-8-15/h4-10,14H,2-3,11-13H2,1H3,(H,22,25)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSJORTYJZKRFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514144.png)
![N-[(2-chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514151.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514160.png)
![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514169.png)
![3-[(4-methoxyphenyl)methyl]-7-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6514172.png)
![7-(4-benzylpiperidine-1-carbonyl)-3-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6514176.png)
![3-[(4-methoxyphenyl)methyl]-7-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6514183.png)
![3-[(4-methoxyphenyl)methyl]-7-[3-methyl-4-(3-methylphenyl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6514196.png)
![2,4-dioxo-3-(2-phenylethyl)-N-[(pyridin-3-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514207.png)
![N-[(3-chlorophenyl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514210.png)



![N-[(4-chlorophenyl)methyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6514264.png)